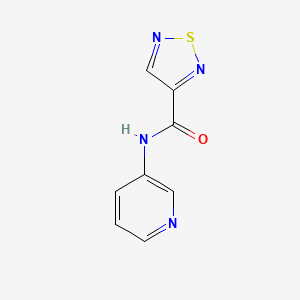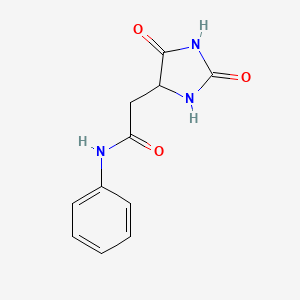![molecular formula C23H23N3O3 B4142319 N-ethyl-5-nitro-N-phenyl-2-[(2-phenylethyl)amino]benzamide](/img/structure/B4142319.png)
N-ethyl-5-nitro-N-phenyl-2-[(2-phenylethyl)amino]benzamide
Übersicht
Beschreibung
N-ethyl-5-nitro-N-phenyl-2-[(2-phenylethyl)amino]benzamide, commonly known as ENPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ENPA is a synthetic compound that belongs to the class of benzamides and has been extensively studied for its biological properties.
Wirkmechanismus
ENPA exerts its biological effects by inhibiting the activity of certain enzymes and proteins. ENPA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of topoisomerase II, ENPA prevents the proliferation of cancer cells. ENPA has also been shown to inhibit the activity of viral DNA polymerase, an enzyme that is essential for viral replication. By inhibiting the activity of viral DNA polymerase, ENPA prevents the replication of herpes simplex virus type 1.
Biochemical and Physiological Effects:
ENPA has been shown to exhibit potent antitumor activity by inducing apoptosis, a process by which cancer cells undergo programmed cell death. ENPA has also been shown to inhibit the migration and invasion of cancer cells, making it a potential candidate for the treatment of metastatic cancers. ENPA has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. ENPA has also been shown to exhibit potent antioxidant activity by scavenging free radicals and preventing oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
ENPA has several advantages for lab experiments, such as its high potency, selectivity, and solubility in water. However, ENPA also has certain limitations, such as its potential toxicity and limited stability in biological fluids. Therefore, careful consideration should be given to the dose and duration of ENPA treatment in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of ENPA. One potential direction is the development of ENPA derivatives with improved potency and selectivity. Another potential direction is the study of ENPA in combination with other anticancer drugs to enhance its antitumor activity. Furthermore, the study of ENPA in animal models of cancer and viral infections could provide valuable insights into its potential therapeutic applications. Finally, the study of the pharmacokinetics and pharmacodynamics of ENPA could provide valuable information for the development of ENPA-based drugs.
Wissenschaftliche Forschungsanwendungen
ENPA has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. ENPA has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for cancer treatment. ENPA has also been studied for its antiviral activity against herpes simplex virus type 1, making it a potential candidate for the development of antiviral drugs. Furthermore, ENPA has been shown to exhibit potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-ethyl-5-nitro-N-phenyl-2-(2-phenylethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-2-25(19-11-7-4-8-12-19)23(27)21-17-20(26(28)29)13-14-22(21)24-16-15-18-9-5-3-6-10-18/h3-14,17,24H,2,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXBRGMEYQXEAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4142240.png)
![N-(2-chlorophenyl)-4-{[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4142251.png)
![3-({3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)-1-propanol hydrochloride](/img/structure/B4142255.png)
![N-(2,3-dimethylphenyl)-N'-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}thiourea](/img/structure/B4142260.png)
![4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperidine trifluoroacetate](/img/structure/B4142264.png)



![N-[(1-adamantylamino)carbonothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B4142292.png)
![ethyl 4-({[3-allyl-1-(4-chlorophenyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4142299.png)


![N-[3-(allyloxy)benzyl]-2-phenylethanamine hydrochloride](/img/structure/B4142312.png)
![2-({[3-{[(3-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4142322.png)